N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide

medicinal chemistry kinase inhibitor pharmacophore validation

Variability in diastereoselectivity during chiral amine synthesis delays EGFR-targeted lead optimization. This enantiopure Ellman sulfinimine solves the problem with class-leading ≥95:5 d.r. (frequently ≥99:1) in nucleophilic additions, directly installing the 3-Cl-4-F pharmacophore essential for gefitinib/afatinib-analog binding. Multi-vendor availability at 95% purity ensures reproducible scale-up without single-source risk.

Molecular Formula C11H13ClFNOS
Molecular Weight 261.74 g/mol
CAS No. 1807885-06-8
Cat. No. B1433296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide
CAS1807885-06-8
Molecular FormulaC11H13ClFNOS
Molecular Weight261.74 g/mol
Structural Identifiers
SMILESCC(C)(C)S(=O)N=CC1=CC(=C(C=C1)F)Cl
InChIInChI=1S/C11H13ClFNOS/c1-11(2,3)16(15)14-7-8-4-5-10(13)9(12)6-8/h4-7H,1-3H3/b14-7+
InChIKeyGUDLTDKMESOPIZ-VGOFMYFVSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide (CAS 1807885-06-8): Chiral Sulfinimine Building Block for Asymmetric Synthesis


N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide (CAS 1807885-06-8) is a chiral N‑tert‑butanesulfinyl aldimine belonging to the Ellman sulfinimine class. With molecular formula C₁₁H₁₃ClFNOS and molecular weight 261.74 g·mol⁻¹, it is prepared by condensation of (R)- or (S)-tert‑butanesulfinamide with 3-chloro-4-fluorobenzaldehyde [1]. The tert‑butanesulfinyl group serves as a powerful chiral auxiliary, activating the imine toward nucleophilic addition while providing high diastereofacial control [2]. The 3‑chloro‑4‑fluorophenyl substituent is a privileged pharmacophore found in multiple FDA‑approved kinase inhibitors, rendering this imine a strategically valuable intermediate for medicinal chemistry campaigns targeting EGFR and related kinases .

Workflow Asymmetric synthesis of chiral amines
Selection Reported EGFR kinase inhibitor pharmacophore context
Identity Ellman chiral sulfinimine building block

Why N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide Cannot Be Replaced by Generic N-tert-Butanesulfinyl Imines


Substituting N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide with a generic N‑tert‑butanesulfinyl aldimine bearing a different aryl group fails because the 3‑chloro‑4‑fluorophenyl moiety provides a unique combination of electronic and steric properties that are essential for downstream biological target engagement. The specific halogenation pattern (3‑Cl, 4‑F) is a validated pharmacophore in multiple FDA‑approved EGFR tyrosine kinase inhibitors including gefitinib (IC₅₀ = 33 nM) and afatinib . Replacing this motif with, e.g., 3,4‑dichlorophenyl or 4‑chloro‑3‑fluorophenyl alters both the electrostatic potential surface and the C–Cl···π and C–F···H interactions critical for kinase binding [1]. Furthermore, the electronic effects of the 3‑Cl/4‑F substitution pattern modulate the electrophilicity of the imine carbon and influence diastereoselectivity in nucleophilic additions relative to other halogenated analogs, directly affecting the enantiomeric purity of the final chiral amine product [2].

Halogen pattern may not transfer
3-Cl,4-F pharmacophore profile may not replicate with 3,4-dichloro or 4-bromo analogs; reported EGFR target engagement may differ.
Auxiliary diastereoselectivity context
tert-Butanesulfinyl selectivity may not be reproduced with p-toluenesulfinyl or other chiral auxiliaries; enantiomeric outcome may shift.
Aryl electronics influence imine reactivity
Different aryl substitution patterns can alter imine electrophilicity and diastereofacial control; product purity may vary across analogs.

Quantitative Differentiation of N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide Against Closest Structural Analogs


Privileged Pharmacophore Status: 3-Chloro-4-fluorophenyl vs. 3,4-Dichlorophenyl in FDA-Approved Kinase Inhibitors

The 3‑chloro‑4‑fluorophenyl motif is present in gefitinib (EGFR IC₅₀ = 33 nM) and afatinib, two FDA‑approved first‑line NSCLC therapies. In contrast, the 3,4‑dichlorophenyl analog is absent from any FDA‑approved kinase inhibitor in the same chemical space. The combination of 3‑Cl (σₘ = 0.37) and 4‑F (σₚ = 0.06) provides a unique electronic profile: moderate electron‑withdrawing at the meta position with minimal resonance donation at the para position, optimizing both passive permeability (XLogP3 = 2.7) and target binding [1]. The 3,4‑dichlorophenyl analog (4‑Cl σₚ = 0.23) is more electron‑withdrawing overall and exhibits higher lipophilicity, which can reduce ligand efficiency and increase off‑target promiscuity [2].

Pharmacophore status
Class-level inference
Target: present in gefitinib, afatinib (≥2 approved drugs). Comparator: no approved kinase inhibitor. XLogP3 ~0.5 units lower for target.
Supports pharmacophore-based inhibitor design context
Data limited to reported drug approvals; experimental validation needed
medicinal chemistry kinase inhibitor pharmacophore validation

Diastereoselectivity Advantage of the tert-Butanesulfinyl Auxiliary over p-Toluenesulfinyl Auxiliary

N‑tert‑butanesulfinyl imines consistently deliver diastereomeric ratios (d.r.) of ≥95:5 and often ≥99:1 in nucleophilic additions (Grignard, organolithium, allylation), whereas the corresponding p‑toluenesulfinyl (Davis) imines typically give d.r. values of 80:20 to 90:10 under comparable conditions [1]. The bulky tert‑butyl group provides superior steric shielding of one π‑face of the imine, while the electron‑withdrawing sulfinyl group activates the C=N bond. For the specific 3‑chloro‑4‑fluorophenyl aldimine investigated here, the combination of the tert‑butanesulfinyl directing group with the electron‑poor aryl ring is expected to enhance imine electrophilicity relative to electron‑rich aryl analogs, potentially improving both yield and d.r. in addition reactions [2].

Diastereoselectivity
Class-level inference
Target d.r. ≥95:5 (often ≥99:1); comparator d.r. 80:20 to 90:10. ≥10–38% de improvement.
Supports stereochemical control review for amine synthesis
Actual selectivity depends on nucleophile and reaction conditions
asymmetric synthesis chiral auxiliary diastereoselectivity

Lipophilicity and Drug-Likeness: XLogP3 Comparison with 4-Bromobenzylidene Analog

The target compound and its 4‑bromobenzylidene analog, (R)‑N‑(4‑bromobenzylidene)‑2‑methylpropane‑2‑sulfinamide (CAS 1206640‑93‑8), share identical computed lipophilicity (XLogP3 = 2.7) [1]. However, the 3‑chloro‑4‑fluorophenyl substitution pattern has superior drug‑likeness: fluorine reduces pKₐ of adjacent functional groups and improves metabolic stability via blocking CYP‑mediated oxidation at the para position, whereas the 4‑bromophenyl group introduces a heavier halogen with potential for toxicological liabilities (e.g., glutathione depletion via bromoarene oxide formation) [2]. Furthermore, the C–F bond (bond dissociation energy ~485 kJ·mol⁻¹) is metabolically more robust than C–Br (~285 kJ·mol⁻¹), making the fluorinated scaffold preferred for lead optimization [3].

Halogen stability
Cross-study comparable
Identical XLogP3 (2.7). C–F BDE ~485 kJ/mol vs C–Br ~285 kJ/mol. Fluorinated scaffold shows greater metabolic robustness.
Supports metabolic stability assessment in lead optimization
Context-dependent; requires experimental PK/metabolite profiling
physicochemical property lipophilicity drug-likeness

Commercial Purity and Availability: 95% HPLC Purity with Multi-Vendor Sourcing

N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide is commercially available at a minimum purity of 95% (HPLC) from multiple independent suppliers including AKSci (cat. 8112EA), Leyan (cat. 2102158), and CymitQuimica (ref. 3D-HXC88506) . This multi‑vendor availability at consistent purity provides supply‑chain resilience that is not uniformly available for closely related analogs. For instance, the 2‑chloro‑4‑fluorophenyl positional isomer (CAS not assigned) is offered only by a single vendor at unreported purity, creating procurement risk for scale‑up campaigns . The 95% purity specification ensures reproducible diastereoselectivity in asymmetric synthesis, as imine purity directly correlates with enantiomeric excess in the addition step [1].

Purity & supply
Direct head-to-head comparison
Target: ≥95% HPLC, ≥3 vendors. Comparator: unreported purity, single vendor.
Supports procurement confidence for scale-up synthesis
Lot-specific purity should be reviewed upon receipt
chemical procurement purity specification supply chain

Optimal Application Scenarios for N-[(3-chloro-4-fluorophenyl)methylidene]-2-methylpropane-2-sulfinamide Based on Quantitative Evidence


Asymmetric Synthesis of Chiral 3-Chloro-4-fluorobenzylamines as EGFR Kinase Inhibitor Precursors

This imine is the direct precursor to (R)- or (S)-N-[(3-chloro-4-fluorophenyl)methyl]-2-methylpropane-2-sulfinamide via diastereoselective hydride or organometallic addition (d.r. ≥95:5) [1]. Acidic cleavage of the sulfinyl auxiliary then liberates enantiopure 3-chloro-4-fluorobenzylamine, a key chiral building block for gefitinib and afatinib analogs. Using this specific imine rather than a generic benzylidene sulfinimine ensures the 3-chloro-4-fluorophenyl pharmacophore is installed at the chiral center, directly mapping onto the EGFR inhibitor scaffold .

Medicinal Chemistry Library Synthesis Targeting the 3-Chloro-4-fluorophenyl Privileged Motif

The compound serves as a versatile electrophile for parallel synthesis of diverse chiral amine libraries. Nucleophilic additions with organolithium, Grignard, or allylating reagents on the imine carbon proceed with high diastereocontrol (class average d.r. ≥95:5; frequently ≥99:1) [1]. The 3‑chloro‑4‑fluorophenyl group is retained in all products, embedding a validated pharmacophore into each library member. This contrasts with using a simple benzylidene imine, which lacks the specific halogenation pattern required for EGFR and related kinase target engagement .

Process Chemistry Scale-Up with Supply-Chain Resilience

With ≥3 independent commercial suppliers (AKSci, Leyan, CymitQuimica) providing consistent 95% (HPLC) purity, this compound supports multi‑gram to kilogram scale‑up without single‑source procurement risk [1]. The documented purity specification ensures reproducible diastereoselectivity across batches, a critical quality attribute for cGMP intermediate production. Closely related analogs such as the 2‑chloro‑4‑fluorophenyl isomer lack this multi‑vendor redundancy and documented purity, introducing unacceptable variability in process chemistry campaigns .

Application
Selection Property
Validation Focus
Asymmetric synthesis of EGFR inhibitor intermediates
Stereochemical control fidelity
Enantiomeric excess & diastereoselectivity review
Medicinal chemistry library with 3-Cl,4-F pharmacophore
Halogen substitution pattern context
Kinase inhibitor pharmacophore review
Process chemistry scale-up with multi-vendor supply
Multi-vendor purity consistency
Lot-to-lot diastereoselectivity review
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